
Ljh685
説明
LJH685は、RSK1、RSK2、およびRSK3を含むp90リボソームS6キナーゼ(RSK)ファミリーの強力で選択的な阻害剤です。 このキナーゼ阻害における高い特異性と有効性は知られており、IC50値はそれぞれ6 nM、5 nM、および4 nMです 。 This compoundは、特にMAPK経路に依存する癌細胞における細胞増殖、生存、およびアポトーシスの調節における役割について広く研究されています .
科学的研究の応用
Acute Myeloid Leukemia (AML)
LJH685 has demonstrated efficacy in inhibiting the proliferation of AML cells, particularly those with FLT3-ITD mutations. In vitro studies showed that this compound caused cell cycle arrest and induced apoptosis through the inhibition of the RSK-YB-1 signaling pathway. Furthermore, when combined with FLT3 inhibitors like FF-10101 or chemotherapeutic agents like Daunorubicin, this compound exhibited synergistic effects, enhancing anti-leukemic activity and prolonging survival in xenograft mouse models .
Study | Cell Line | Treatment | Outcome |
---|---|---|---|
MV4-11 (FLT3-ITD+) | This compound + FF-10101 | Increased apoptosis, prolonged survival | |
MOLM-13 (FLT3-ITD+) | This compound + Daunorubicin | Enhanced anti-leukemic effects |
Retinal Ganglion Cell Necroptosis
Research indicates that this compound can reduce necroptosis in retinal ganglion cells under conditions of oxygen-glucose deprivation. In vivo studies demonstrated that pretreatment with this compound before high intraocular pressure episodes improved visual function recovery by inhibiting RIP3 phosphorylation, suggesting its potential for neuroprotective applications .
Study | Cell Type | Condition | Outcome |
---|---|---|---|
RGC-5 | Oxygen-glucose deprivation | Reduced necroptosis, improved visual recovery |
Specificity and Potency
This compound is noted for its high specificity towards RSK family kinases compared to other inhibitors such as BI-D1870. Its IC50 values for RSK1, RSK2, and RSK3 are reported to be around 6 nM, 5 nM, and 4 nM respectively . This specificity is crucial for minimizing off-target effects during therapeutic applications.
Comparative Efficacy with Other Inhibitors
In comparative studies, this compound has shown superior efficacy over other RSK inhibitors like LJI308 in certain cancer models. For example, while both inhibitors effectively reduced cell viability in cancer cell lines, this compound exhibited a more pronounced effect in anchorage-independent growth settings .
作用機序
LJH685は、RSKのN末端キナーゼドメインのATP結合部位に結合することにより効果を発揮し、それらの活性を阻害します 。 この阻害は、細胞の生存と増殖に関与するYB1など、下流の標的のリン酸化を阻害します 。 この化合物の他のキナーゼに対するRSKに対する選択性は、RSKファミリーキナーゼへの特異的な結合を可能にする独自の非平面構造によるものです .
類似化合物の比較
This compoundは、LJI308などの他のRSK阻害剤と比較されることがよくあります。 両方の化合物は、RSKの非常に選択的で強力な阻害剤ですが、this compoundは、選択性を高める珍しい非平面構造を採用することが示されています 。 BI-D1870やSL0101などの他の類似化合物もRSKを標的としていますが、選択性プロファイルと作用機序は異なります。 this compoundの独自の結合特性と高い特異性は、RSKの機能を研究し、標的とする治療法を開発するための貴重なツールとなります。
生化学分析
Biochemical Properties
Ljh685 functions as an ATP-competitive inhibitor of RSK1, RSK2, and RSK3, with IC50 values of 6 nM, 5 nM, and 4 nM, respectively . It binds to the N-terminal kinase ATP-binding site of RSK2, adopting a unique nonplanar conformation that contributes to its high selectivity for RSK family kinases . By inhibiting RSK activity, this compound prevents the phosphorylation of various substrates, including the Y-box binding protein 1 (YB1) on Ser102, which is associated with cell growth and survival .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, it inhibits cell growth and proliferation by reducing the phosphorylation of YB1 and other downstream targets of RSK . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in regulating cell survival and proliferation . Additionally, this compound influences gene expression and cellular metabolism, leading to altered cellular functions and reduced tumor growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of RSK2, which inhibits the kinase activity of RSK1, RSK2, and RSK3 . This inhibition prevents the phosphorylation of downstream targets, such as YB1, thereby disrupting cell signaling pathways and cellular processes that are crucial for cell survival and proliferation . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Prolonged exposure to this compound can lead to degradation and reduced efficacy . Long-term studies have shown that this compound can cause sustained inhibition of RSK activity and prolonged effects on cellular function, including reduced cell growth and altered metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound effectively inhibits RSK activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and off-target effects . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of RSK activity and tumor growth .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its inhibition of RSK activity . By preventing the phosphorylation of key substrates, this compound affects metabolic flux and metabolite levels, leading to altered cellular metabolism . The compound interacts with enzymes and cofactors involved in these pathways, further modulating metabolic processes and cellular functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound accumulates in specific cellular compartments, where it exerts its inhibitory effects on RSK activity . The compound’s distribution and localization are crucial for its efficacy and selectivity in targeting RSK family kinases .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it interacts with its target proteins and exerts its inhibitory effects . The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . This compound’s localization to specific organelles, such as the nucleus and cytoplasm, is essential for its role in modulating cellular processes and signaling pathways .
準備方法
LJH685の合成には、コア構造の調製から始まり、その阻害活性を高めるための官能基の修飾まで、いくつかのステップが含まれます。 母液調製法には、化合物2 mgを50 μLのジメチルスルホキシド(DMSO)に溶解して、母液濃度40 mg/mLを得ることが含まれます 。 工業生産方法では、通常、同様の経路を使用して大規模合成が行われ、高純度と一貫性を確保するために厳格な品質管理が行われます。
化学反応の分析
LJH685は、リン酸化やキナーゼ活性の阻害など、さまざまな化学反応を起こします。 サブミクロモル濃度でYB1のリン酸化を効率的に減らし、高濃度でほぼ完全に阻害します 。 これらの反応で使用される一般的な試薬には、アデノシン三リン酸(ATP)と特定のペプチド基質が含まれます。 これらの反応から生成される主な生成物は、リン酸化されたタンパク質と阻害されたキナーゼ複合体です。
科学研究への応用
This compoundは、特に癌生物学と分子薬理学の分野において、幅広い科学研究への応用があります。 MDA-MB-231やH358などの癌細胞株の増殖を阻害し、YB1のリン酸化を抑制し、細胞周期を停止させることが示されています 。 さらに、this compoundは、FLT3阻害剤FF-10101などの他の阻害剤と組み合わせて使用され、急性骨髄性白血病(AML)細胞における抗増殖効果を高めています 。 RSKの選択的阻害により、これらのキナーゼがさまざまな細胞プロセスにおいて果たす役割を研究し、標的とする癌治療法を開発するための貴重なツールとなります。
類似化合物との比較
LJH685 is often compared with other RSK inhibitors, such as LJI308. Both compounds are highly selective and potent inhibitors of RSKs, but this compound has been shown to adopt an unusual nonplanar conformation that enhances its selectivity . Other similar compounds include BI-D1870 and SL0101, which also target RSKs but with different selectivity profiles and mechanisms of action. This compound’s unique binding properties and high specificity make it a valuable tool for studying RSK function and developing targeted therapies.
生物活性
LJH685 is a selective inhibitor of the p90 ribosomal S6 kinase (RSK) family, which includes RSK1, RSK2, and RSK3. This compound has garnered attention in cancer research due to its potential therapeutic applications, particularly in targeting various malignancies. The following sections detail the biological activity of this compound, including its mechanism of action, effects on cancer cell lines, and potential clinical implications.
This compound functions by inhibiting the activity of RSK kinases, which play a critical role in cell proliferation, survival, and metastasis. The compound exhibits high selectivity for RSK family members, with reported IC50 values of approximately 4 nM for RSK3, 5 nM for RSK2, and 6 nM for RSK1 . The inhibition occurs through binding to the ATP-binding site of the RSK2 N-terminal kinase domain, adopting a unique nonplanar conformation that enhances its specificity .
Effects on Cancer Cell Lines
Research has demonstrated that this compound effectively inhibits the proliferation and clone formation of various cancer cell lines. For example:
- Acute Myeloid Leukemia (AML) : this compound was shown to induce cell cycle arrest and apoptosis in AML cells by inhibiting the RSK-YB1 signaling pathway. This suggests a potential role in treating AML by targeting cancer stem cells (CSCs) that contribute to tumor recurrence .
- Triple-Negative Breast Cancer (TNBC) : In TNBC models, this compound exhibited significant cytotoxic effects on transformed cells while sparing non-tumorigenic cells. The compound induced apoptosis and reduced cell viability in both two-dimensional and three-dimensional cultures .
Summary of In Vitro Findings
Cell Line | Effect | Mechanism |
---|---|---|
AML Cells | Inhibition of proliferation | Induction of apoptosis via RSK-YB1 pathway |
TNBC Cells | Decreased viability | Apoptosis induction; selective targeting of CSCs |
In Vivo Studies
Currently, there are no published in vivo studies specifically evaluating the effects of this compound in animal models. The compound remains in preclinical development stages, indicating a need for further research to establish its efficacy and safety profiles in vivo.
Case Studies and Clinical Implications
While specific clinical trials involving this compound are not yet available, its mechanism suggests promising applications in oncology. Given the role of RSK in tumor growth and metastasis, targeting this pathway could enhance treatment efficacy for cancers characterized by high RSK activity.
- Combination Therapies : Preliminary studies indicate that combining this compound with other chemotherapeutic agents may improve treatment outcomes. For instance, synergistic effects were observed when combining this compound with FLT3 inhibitors in AML cell lines, demonstrating enhanced anti-leukemic effects .
特性
IUPAC Name |
2,6-difluoro-4-[4-[4-(4-methylpiperazin-1-yl)phenyl]pyridin-3-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O/c1-26-8-10-27(11-9-26)17-4-2-15(3-5-17)18-6-7-25-14-19(18)16-12-20(23)22(28)21(24)13-16/h2-7,12-14,28H,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUFKDGKRLMXEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1627710-50-2 | |
Record name | LJH-685 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627710502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LJH-685 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27CZQ807C1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。